![molecular formula C14H16O6 B2851859 (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid CAS No. 1653957-68-6](/img/structure/B2851859.png)
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid (EEO-MPA) is a compound of interest due to its potential applications in a variety of scientific fields. It is a synthetic organic compound with a unique structure that allows it to interact with a range of biological molecules, making it a useful tool in research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid involves the reaction of 4-(2-ethoxy-2-oxoethyl)-3-methoxyphenol with acrylic acid in the presence of a suitable catalyst.
Starting Materials
4-(2-ethoxy-2-oxoethyl)-3-methoxyphenol, Acrylic acid, Catalyst
Reaction
Step 1: Dissolve 4-(2-ethoxy-2-oxoethyl)-3-methoxyphenol and acrylic acid in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and extract the product using a suitable solvent., Step 5: Purify the product using suitable techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress in cells, as well as to investigate the role of reactive oxygen species in various biological processes. It has also been used to study the effects of environmental pollutants on human health, and to explore the mechanisms of action of various drugs. Additionally, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been used to study the effects of various compounds on the immune system, as well as to investigate the role of inflammation in diseases.
Mecanismo De Acción
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to interact with a variety of biological molecules, including proteins and lipids. It has been shown to bind to the active site of enzymes, which can inhibit their activity and alter their structure. Additionally, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to bind to the cell membrane, which can alter its permeability and affect the transport of molecules across the membrane.
Efectos Bioquímicos Y Fisiológicos
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative stress, which can lead to decreased levels of reactive oxygen species and increased levels of antioxidants. Additionally, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to reduce inflammation and improve the functioning of the immune system. Furthermore, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has been shown to reduce the levels of harmful compounds in the body, such as free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it has a wide range of applications, making it a versatile tool for research. However, (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid also has some limitations. It is not very stable, and it can be degraded by light and heat. Additionally, it can be toxic in high concentrations, so it should be handled with caution in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research involving (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid. For example, further research could be conducted to explore the effects of (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid on other biological processes, such as cancer and aging. Additionally, research could be conducted to explore the potential therapeutic applications of (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid, such as its ability to reduce inflammation and improve the functioning of the immune system. Finally, research could be conducted to develop new synthesis methods for (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid, which could increase the yield of the synthesis and make it more cost-effective.
Propiedades
IUPAC Name |
(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-3-19-14(17)9-20-11-6-4-10(5-7-13(15)16)8-12(11)18-2/h4-8H,3,9H2,1-2H3,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJPPPIXCDERR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

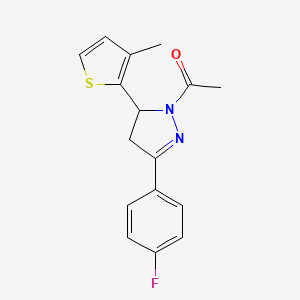
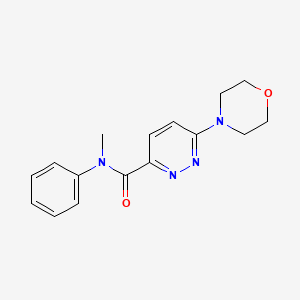
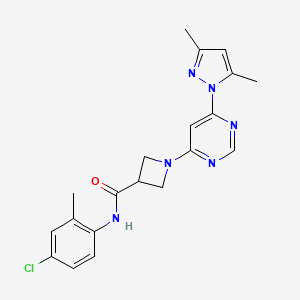
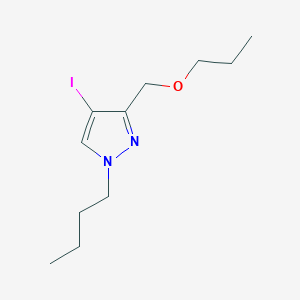
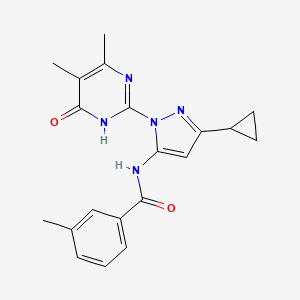
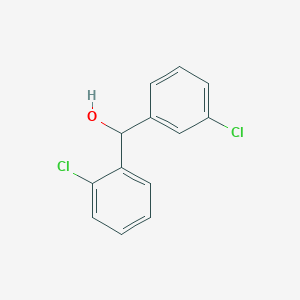
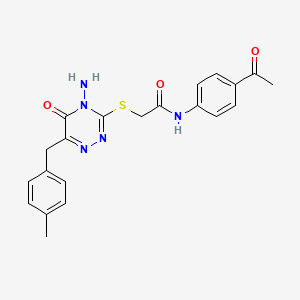

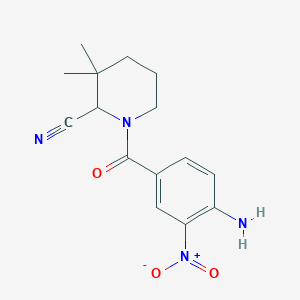
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2851795.png)
![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)
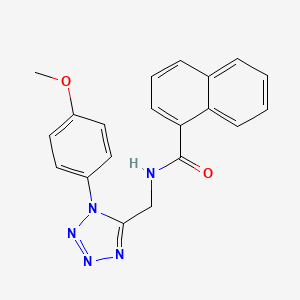
![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)